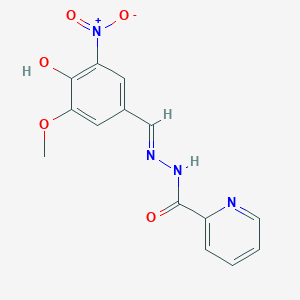
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone
Vue d'ensemble
Description
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HPPH is a hydrazone derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. HPPH has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone is not fully understood, but studies have suggested that it may act by inducing oxidative stress in cells. 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can generate reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids. This damage can lead to cell death, making 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone a potential anticancer agent.
Biochemical and Physiological Effects:
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been shown to have both biochemical and physiological effects. In biochemical studies, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been shown to selectively bind to metal ions such as copper and iron. This binding can result in a change in the fluorescence properties of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone, making it a useful probe for the detection of metal ions. In physiological studies, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been shown to induce apoptosis in cancer cells. This effect is thought to be due to the generation of reactive oxygen species by 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone, which can cause damage to cellular components and lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has several advantages as a research tool, including its ability to selectively bind to metal ions and induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments. 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood. Additionally, the synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can be challenging, and its stability and solubility properties may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone. One potential area of study is the development of new anticancer therapies based on the mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone. Another area of research is the use of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone and its potential applications in various fields of research.
Applications De Recherche Scientifique
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been investigated for its potential as an anticancer agent. Studies have shown that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. In biochemistry, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been studied for its ability to act as a fluorescent probe for the detection of metal ions. 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can selectively bind to certain metal ions, resulting in a change in its fluorescence properties. In materials science, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone has been investigated for its potential as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
5-methyl-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-12-16(17(23)21(20-12)14-5-3-2-4-6-14)11-18-19-13-7-9-15(10-8-13)22(24)25/h2-11,19-20H,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRPZQXIVQJQZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416584 | |
| Record name | STK370016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5667-74-3 | |
| Record name | STK370016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3721765.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B3721771.png)

![2-hydroxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3721785.png)
![4-hydroxy-3-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721790.png)
![2-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721792.png)
![5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721795.png)
![N-[1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3721797.png)
![4-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721801.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3721820.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3721828.png)

![5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3721845.png)